molecular formula C11H9BrN2O B1487540 4-Bromo-6-(3-methoxyphenyl)pyrimidine CAS No. 1260913-58-3

4-Bromo-6-(3-methoxyphenyl)pyrimidine

Cat. No. B1487540
CAS RN: 1260913-58-3
M. Wt: 265.11 g/mol
InChI Key: QTDDBVOMVRMXDS-UHFFFAOYSA-N
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Description

“4-Bromo-6-(3-methoxyphenyl)pyrimidine” is a synthetic compound that falls under the pyrimidine family of organic compounds. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a bromine atom and a methoxyphenyl group attached to a pyrimidine ring . The InChI code for this compound is 1S/C11H9BrN2O/c1-15-9-4-2-3-8 (5-9)11-10 (12)6-13-7-14-11/h2-7H,1H3 .


Chemical Reactions Analysis

Pyrimidine derivatives have been involved in various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines . Also, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .

Scientific Research Applications

Antiviral Activity Exploration

One area of research involving derivatives of compounds similar to 4-Bromo-6-(3-methoxyphenyl)pyrimidine is the exploration of their antiviral properties. For instance, studies have been conducted on 2,4-diamino-6-hydroxypyrimidines substituted at position 5 with various groups, including phenyl and halogen-substituted derivatives. These compounds were evaluated for their inhibitory activity against a range of DNA viruses, such as herpes simplex virus and cytomegalovirus, as well as retroviruses. The research found that while these compounds showed poor activity against DNA viruses, several 5-substituted 2,4-diaminopyrimidine derivatives exhibited significant antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, without measurable toxicity at certain concentrations (Hocková et al., 2003).

Synthesis and Biological Activity of Pyrimidine Derivatives

Another line of research focuses on the synthesis and biological activity evaluation of pyrimidine derivatives. For example, the synthesis of disubstituted-5-cyano-4-hydroxypyrimidines has been achieved through cyclocondensation involving ethyl-β-(3-bromo-4-methoxyphenyl)-α-cyanoacrylate. These compounds were further modified to yield various derivatives, which were then tested for their antimicrobial and inhibitory activities against breast carcinoma cells. This research underscores the potential of pyrimidine derivatives in medicinal chemistry due to their diverse pharmacological properties (El-Moneim, 2014).

Antitumor Activity of Pyrimidine-Based Compounds

Additionally, the synthesis of heteroannulated carbazoles from compounds containing a pyrimidine ring, such as this compound, has shown promising antitumor activities. These compounds, particularly 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, have demonstrated significant selective growth inhibition on certain cancer cell lines, suggesting their potential as therapeutic drugs against cancer cell proliferation (Murali et al., 2017).

Safety and Hazards

While specific safety and hazard information for “4-Bromo-6-(3-methoxyphenyl)pyrimidine” is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation when handling similar compounds .

properties

IUPAC Name

4-bromo-6-(3-methoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-15-9-4-2-3-8(5-9)10-6-11(12)14-7-13-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDDBVOMVRMXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276561
Record name Pyrimidine, 4-bromo-6-(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260913-58-3
Record name Pyrimidine, 4-bromo-6-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260913-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4-bromo-6-(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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